molecular formula C12H12 B563057 1,8-Dimethylnaphthalene-D12 CAS No. 104489-29-4

1,8-Dimethylnaphthalene-D12

Cat. No. B563057
CAS RN: 104489-29-4
M. Wt: 168.301
InChI Key: XAABPYINPXYOLM-CLWNCLMISA-N
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Description

1,8-Dimethylnaphthalene-D12 is the deuterium labeled version of 1,8-Dimethylnaphthalene . It’s a type of dimethylnaphthalene that has been used in the preparation of 1,4-endoperoxides via dye-sensitized photo-oxygenation reaction .


Synthesis Analysis

This compound is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of this compound is C12D12 . The average mass is 168.30 . The structure of this compound is similar to that of 1,8-Dimethylnaphthalene, but with the hydrogen atoms replaced by deuterium .


Chemical Reactions Analysis

The mechanism of NO2(+) nitration of 1,8-dimethylnaphthalene has been investigated . Photolysis of the 1,8-dimethylnaphthalene/tetranitromethane charge-transfer complex affords the triad of 1,8-dimethylnaphthalene radical cation, nitrogen dioxide, and trinitromethanide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are similar to those of 1,8-Dimethylnaphthalene. The molecular weight is 168.30 . The molecular formula is C12D12 .

Scientific Research Applications

  • Steric Hindrance and Methyl Group Librations : The neutron diffraction study of 1,8-dimethylnaphthalene shows significant steric effects caused by the location of the methyl groups on the naphthalene ring, affecting the methyl group librations. This steric effect is predominant over possible coupled motions of these groups, providing insights into molecular interactions and constraints in crowded molecules (Wilson & Nowell, 2000).

  • Catalytic Performance in Chemical Synthesis : Research on the methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts to produce 2,6-Dimethylnaphthalene, which is significant in the production of polyethylene naphthalate, reveals the potential of 1,8-Dimethylnaphthalene derivatives in catalysis and organic synthesis (Güleç, Sher, & Karaduman, 2018).

  • Environmental Chemistry and Photooxidation : A study on the photooxidation of various dimethylnaphthalene isomers, including 1,8-Dimethylnaphthalene, in marine environments, highlights its role in environmental chemistry, particularly in the degradation of oil constituents under various conditions (Sydnes, Hansen, & Burkow, 1985).

  • Molecular Structure and Distortion Analysis : The crystal structure analysis of 1,8-dimethylnaphthalene, including strain-energy minimization calculations, provides valuable information on molecular distortions caused by steric interactions, contributing to the field of molecular physics and chemistry (Bright, Maxwell, & Boer, 1973).

  • Thermal Reactions in Geochemical Processes : Research into the thermal reaction of 1,8-dimethylnaphthalene under various conditions has implications for understanding geochemical processes, particularly in the context of isometric distributions of dimethylnaphthalenes in sedimentary environments (Smith & Batts, 1992).

  • Solid-Liquid Equilibria in Chemical Engineering : Investigating the solid-liquid equilibria of binary mixtures of dimethylnaphthalene isomers, including 1,8-Dimethylnaphthalene, provides crucial data for the chemical engineering field, particularly in material processing and formulation (Cheon & Kim, 2007).

  • Biodegradation and Environmental Impact Studies : A study on the electronic polarizability of dimethylnaphthalene isomers, including 1,8-Dimethylnaphthalene, and its relation to biodegradation rates of polycyclic aromatic hydrocarbons offers insights into environmental impact and bioremediation strategies (Librando & Alparone, 2007).

properties

IUPAC Name

1,2,3,6,7,8-hexadeuterio-4,5-bis(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3-8H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAABPYINPXYOLM-CLWNCLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=CC2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C(=C(C(=C2C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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